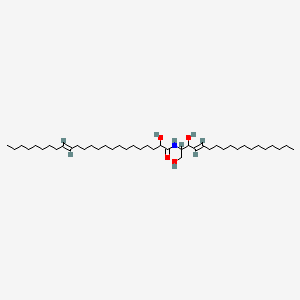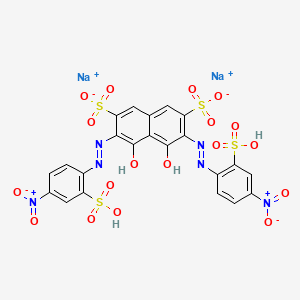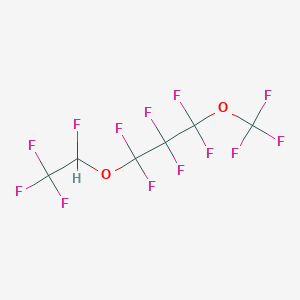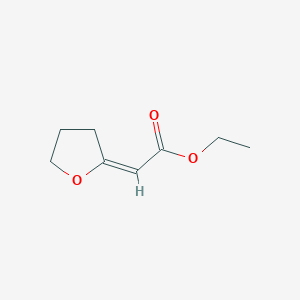
N-(2'-(S)-hydroxynervonoyl)-D-erythro-sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2’-®-hydroxynervonoyl)-D-erythro-sphingosine is a complex sphingolipid compound. Sphingolipids are a class of lipids that play crucial roles in cellular structure and signaling. This particular compound is notable for its involvement in various biological processes, including cell membrane integrity and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-®-hydroxynervonoyl)-D-erythro-sphingosine typically involves multiple steps, starting from simpler sphingoid bases. The process often includes:
Hydroxylation: Introduction of a hydroxyl group to the sphingoid base.
Acylation: Attachment of the nervonoyl group to the hydroxylated sphingoid base.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of engineered microorganisms to produce sphingoid bases, followed by chemical modification to introduce the desired functional groups.
Chemical Reactions Analysis
Types of Reactions
N-(2’-®-hydroxynervonoyl)-D-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
N-(2’-®-hydroxynervonoyl)-D-erythro-sphingosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid chemistry and reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects in diseases related to sphingolipid metabolism.
Industry: Utilized in the development of sphingolipid-based products, such as cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2’-®-hydroxynervonoyl)-D-erythro-sphingosine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes and receptors involved in sphingolipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Ceramide: A simpler sphingolipid that also plays a role in cell signaling and apoptosis.
Sphingosine-1-phosphate: A sphingolipid metabolite involved in immune cell trafficking and vascular development.
Glucosylceramide: A glycosphingolipid involved in cell-cell interactions and membrane stability.
Uniqueness
N-(2’-®-hydroxynervonoyl)-D-erythro-sphingosine is unique due to its specific hydroxylation and acylation pattern, which confer distinct biological properties and functions compared to other sphingolipids.
Properties
Molecular Formula |
C42H81NO4 |
|---|---|
Molecular Weight |
664.1 g/mol |
IUPAC Name |
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide |
InChI |
InChI=1S/C42H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h17-18,34,36,39-41,44-46H,3-16,19-33,35,37-38H2,1-2H3,(H,43,47)/b18-17+,36-34+ |
InChI Key |
AEJPDHWODCHVKB-LRTHYCSKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)C(CCCCCCCCCCCC/C=C/CCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCCCCCCCC=CCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12063549.png)
![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B12063559.png)

![(3R,6S)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063579.png)




![Methylidyne[(trimethylsilyl)methyl]azanium](/img/structure/B12063606.png)



![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)

